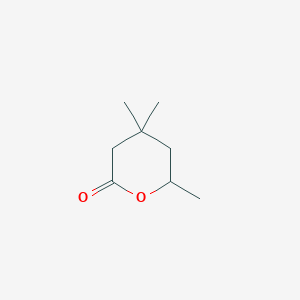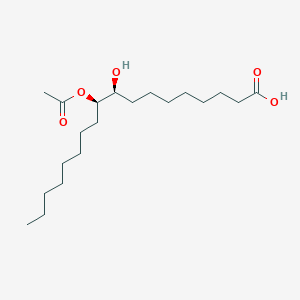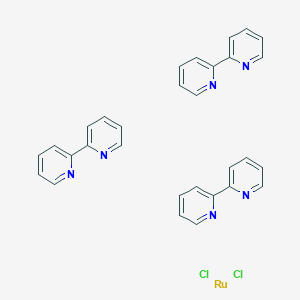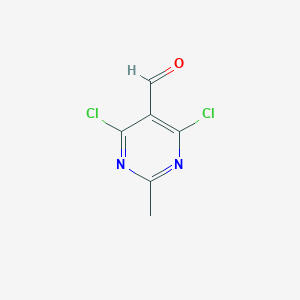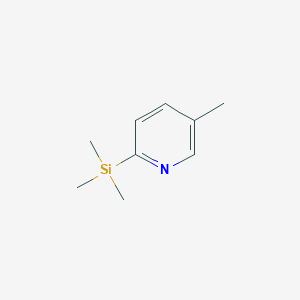
5-Methyl-2-(trimethylsilyl)pyridine
Descripción general
Descripción
5-Methyl-2-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C9H15NSi . It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a methyl group at the 5-position and a trimethylsilyl group at the 2-position .
Synthesis Analysis
5-Methyl-2-(trimethylsilyl)pyridine has been prepared via the “in situ” Grignard reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran (thf) .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(trimethylsilyl)pyridine involves a pyridine ring substituted with a methyl group and a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Trimethylsilyl)pyridine, a related compound, are as follows: refractive index n20/D 1.489 (lit.), boiling point 47-49 °C/5 mmHg (lit.), and density 0.9113 g/mL at 25 °C (lit.) . The properties of 5-Methyl-2-(trimethylsilyl)pyridine might be similar but could vary due to the presence of the methyl group at the 5-position.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : 5-Methyl-2-trimethylsilyl-pyridine has been synthesized and structurally characterized, revealing significant bending towards the nitrogen heteroatom. This property is not due to intramolecular coordination but rather an intrinsic property of the heteroarene skeleton (Riedmiller et al., 1999).
Solution and Solid-State Structures : Research on N-Methylation of bis(trimethylsilyl)methyl pyridines, such as 5-Methyl-2-(trimethylsilyl)pyridine, has shown significant changes in coupling constants, indicative of C−Si−π hyperconjugation. The study also measured rotation barriers about specific bonds, providing insights into steric and hyperconjugative effects (Hassall et al., 2007).
Application in Gas-Liquid Chromatography : Bis(trimethylsilyl)acetamide, related to 5-Methyl-2-(trimethylsilyl)pyridine, has been used in silylating lipolysates for gas-liquid chromatography, allowing for direct injection of pyridine solutions containing the sample and silylating agent onto the column (Tallent & Kleiman, 1968).
Photoelectron Spectroscopy : High-resolution photoelectron spectroscopy has been used to determine ionization potentials of methyl-, t-butyl- and trimethylsilyl-substituted pyridines, including 5-Methyl-2-(trimethylsilyl)pyridine. This data helps understand destabilizing inductive and stabilizing conjugative effects of substituents (Heilbronner et al., 1972).
Synthesis of Nitrogen-Containing Polycyclic Delta-Lactones : A study demonstrated the use of 5-Methyl-2-(trimethylsilyl)pyridine in synthesizing nitrogen-containing lactones, which have been characterized by X-ray crystallography. This synthesis involves double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines (Rudler et al., 2002).
Hexacoordinate Phosphorus Compounds : The reaction of silylated substituted pyridine ligands, like 5-Methyl-2-(trimethylsilyl)pyridine, with λ5-halogenophosphoranes, yields neutral hexacoordinate λ6-phosphorus compounds. This involves a four-membered chelate structure formed by the donation of the electron pair from the pyridine nitrogen to phosphorus (Kennepohl et al., 1990).
Direcciones Futuras
While specific future directions for 5-Methyl-2-(trimethylsilyl)pyridine are not mentioned in the search results, the development of fluorinated organic chemicals, including those with a trifluoromethyl group, is becoming an increasingly important research topic . It is expected that many novel applications of such compounds will be discovered in the future .
Propiedades
IUPAC Name |
trimethyl-(5-methylpyridin-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-8-5-6-9(10-7-8)11(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHLICUCTVMYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457527 | |
| Record name | 5-methyl-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trimethylsilyl)pyridine | |
CAS RN |
13737-09-2 | |
| Record name | 5-Methyl-2-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13737-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



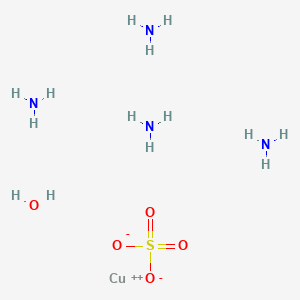
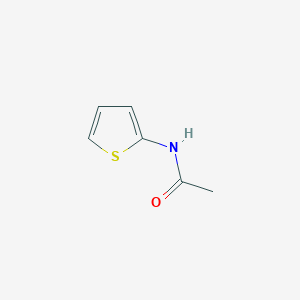


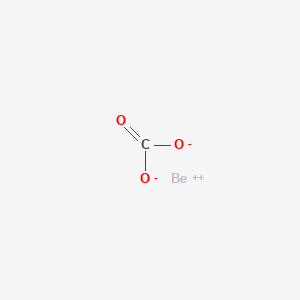
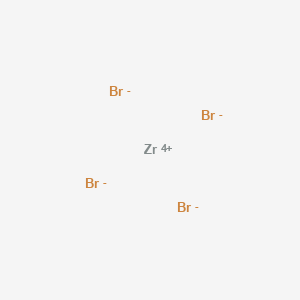
![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)



